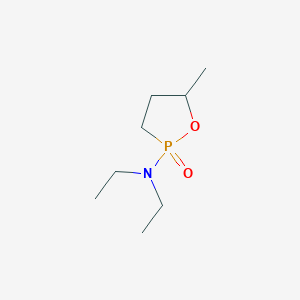![molecular formula C10H9Cl2NO4 B14282152 Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro- CAS No. 134892-36-7](/img/structure/B14282152.png)
Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro- is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a benzene ring substituted with two chlorine atoms and an amino group linked to a carboxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro- can be achieved through several methods. One common approach involves the reaction of 3,5-dichloroaniline with acrylonitrile, followed by hydrolysis to introduce the carboxyethyl group. The reaction conditions typically involve the use of a strong acid or base to facilitate the hydrolysis process .
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of suitable precursors under controlled conditions. The use of catalysts such as vanadium pentoxide (V2O5) or manganese and cobalt acetates can enhance the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the carboxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The presence of the carboxyethyl and dichloro groups enhances its binding affinity to target proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler analog with a single carboxyl group attached to a benzene ring.
2-Amino-4-chlorobenzoic acid: Similar structure but with different substituents.
3,5-Dichlorobenzoic acid: Contains two chlorine atoms but lacks the carboxyethylamino group
Uniqueness
Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carboxyethyl and dichloro groups makes it a versatile compound for various applications .
Properties
CAS No. |
134892-36-7 |
|---|---|
Molecular Formula |
C10H9Cl2NO4 |
Molecular Weight |
278.09 g/mol |
IUPAC Name |
2-(2-carboxyethylamino)-3,5-dichlorobenzoic acid |
InChI |
InChI=1S/C10H9Cl2NO4/c11-5-3-6(10(16)17)9(7(12)4-5)13-2-1-8(14)15/h3-4,13H,1-2H2,(H,14,15)(H,16,17) |
InChI Key |
JCJHOGFZDWSUDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)NCCC(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Silane, trimethyl[(trifluoromethyl)thio]-](/img/structure/B14282103.png)
![2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid](/img/structure/B14282109.png)
![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)



![N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide](/img/structure/B14282129.png)


![Bis[(oxiran-2-yl)methyl] pentanedioate](/img/structure/B14282145.png)
